![molecular formula C11H10O4 B1361934 5-Methoxy-3-methyl-benzofuran-2-carboxylic acid CAS No. 81718-77-6](/img/structure/B1361934.png)
5-Methoxy-3-methyl-benzofuran-2-carboxylic acid
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Overview
Description
5-Methoxy-3-methyl-benzofuran-2-carboxylic acid is a benzofuran derivative . It has a molecular weight of 206.2 .
Synthesis Analysis
The synthesis of benzofuran derivatives like 5-Methoxy-3-methyl-benzofuran-2-carboxylic acid often involves palladium-catalyzed cross-coupling reactions . For instance, 3-Methylbenzofuran-2-carboxylic acid, a similar compound, undergoes a reaction with 4-iodoanisole and diphenyliodonium triflate under different conditions to form the corresponding biaryl .Molecular Structure Analysis
The IUPAC name for this compound is 5-methoxy-3-methyl-1-benzofuran-2-carboxylic acid . The InChI code is 1S/C11H10O4/c1-6-8-5-7 (14-2)3-4-9 (8)15-10 (6)11 (12)13/h3-5H,1-2H3, (H,12,13) .Chemical Reactions Analysis
Benzofuran derivatives, including 5-Methoxy-3-methyl-benzofuran-2-carboxylic acid, can undergo various chemical reactions. For example, 3-Methylbenzofuran-2-carboxylic acid undergoes a palladium-catalyzed cross-coupling reaction with 4-iodoanisole and diphenyliodonium triflate under different conditions to form the corresponding biaryl .Physical And Chemical Properties Analysis
The physical form of 5-Methoxy-3-methyl-benzofuran-2-carboxylic acid is solid . It should be stored at room temperature .Scientific Research Applications
Anticancer Activity
Benzofuran derivatives have been shown to possess significant anticancer activities. For instance, certain substituted benzofurans have demonstrated cell growth inhibitory effects on various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer .
Antiviral Activity
Some benzofuran compounds exhibit antiviral effects against specific viral strains. For example, a benzofuran derivative found in Eupatorium adenophorum showed antiviral activity against RSV LONG and A2 strains .
Matrix Metalloproteinase Inhibitors
Benzofuran-based acids are used in the preparation of matrix metalloproteinase (MMP) inhibitors, which are potential treatments for conditions like osteoarthritis .
Palladium-Catalyzed Cross-Coupling Reactions
Benzofuran carboxylic acids can undergo palladium-catalyzed cross-coupling reactions to form biaryl compounds, which are important in various chemical syntheses .
Pharmaceutical Applications
Benzofuran compounds are recognized for their extensive pharmaceutical applications, including drugs like amiodarone and bergapten .
Antimicrobial Agents
The unique structural features of benzofuran make it a privileged structure in drug discovery for antimicrobial candidates .
Future Directions
Mechanism of Action
Target of Action
The primary targets of 5-Methoxy-3-methyl-benzofuran-2-carboxylic acid are currently unknown. The compound belongs to the benzofuran family, which has been shown to have a broad range of biological activities . .
Mode of Action
Benzofuran derivatives, in general, have been found to exhibit a variety of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects . The exact mechanism by which these effects are achieved is likely dependent on the specific structure and functional groups present in the benzofuran derivative.
Biochemical Pathways
Some substituted benzofurans have been shown to have significant cell growth inhibitory effects on various types of cancer cells
Result of Action
Some benzofuran derivatives have been found to have significant inhibitory effects on the growth of various types of cancer cells
properties
IUPAC Name |
5-methoxy-3-methyl-1-benzofuran-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-6-8-5-7(14-2)3-4-9(8)15-10(6)11(12)13/h3-5H,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKOHXOOAJNTFCM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)OC)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00368374 |
Source
|
Record name | 5-Methoxy-3-methyl-benzofuran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00368374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-3-methyl-benzofuran-2-carboxylic acid | |
CAS RN |
81718-77-6 |
Source
|
Record name | 5-Methoxy-3-methyl-benzofuran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00368374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methoxy-3-methyl-1-benzofuran-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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